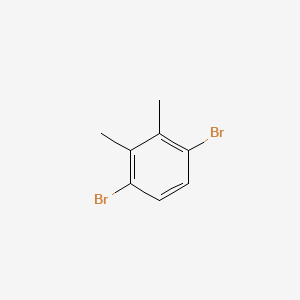

1,4-Dibromo-2,3-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJJDBCZDJFMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477574 | |

| Record name | 1,4-DIBROMO-2,3-DIMETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75024-22-5 | |

| Record name | 1,4-DIBROMO-2,3-DIMETHYLBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,3-dimethylbenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3-dimethylbenzene, a key aromatic intermediate in organic synthesis. The document details its fundamental physicochemical properties, centered around its molecular weight, and presents a validated synthesis protocol. It further outlines a systematic workflow for its analytical characterization, discusses its applications in medicinal chemistry and materials science, and provides essential safety and handling information. This guide is intended to serve as an expert resource for professionals in research and development.

Section 1: Fundamental Properties of this compound

The utility of any chemical reagent in a research or drug development context begins with a thorough understanding of its fundamental properties. The molecular weight of this compound is a cornerstone of its identity, dictating stoichiometric calculations for reactions and serving as a primary identifier in analytical techniques like mass spectrometry.

The molecular formula, C₈H₈Br₂, indicates a benzene ring substituted with two bromine atoms and two methyl groups. The precise arrangement of these substituents defines its specific isomerism and resulting chemical behavior. The molecular weight is calculated from the atomic weights of its constituent atoms: (8 × 12.011) + (8 × 1.008) + (2 × 79.904).

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 263.96 g/mol | [1][2][3][4] |

| Exact Mass | 261.899261 Da | [2] |

| Molecular Formula | C₈H₈Br₂ | [1][2][3] |

| CAS Number | 75024-22-5 | [1][2][5] |

| Physical Form | White to Yellow Solid | [1][5] |

| Melting Point | 42-46 °C | [1] |

| Boiling Point | 118-121 °C at 15 mmHg | [1] |

| 267.0 ± 35.0 °C at 760 mmHg | [2] | |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| LogP | 4.71 | [2] |

Section 2: Synthesis and Mechanistic Considerations

This compound is commonly synthesized via a Sandmeyer-type reaction, starting from 4-Bromo-2,3-dimethylaniline. This method is reliable and provides good yields, making it a preferred route in many laboratory settings.

Protocol: Synthesis from 4-Bromo-2,3-dimethylaniline[5]

This protocol describes a robust procedure for synthesizing the title compound, achieving a high yield. The causality behind the choice of reagents is critical: tert-Butyl nitrite (tBuONO) serves as the diazotizing agent, and Copper(II) bromide (CuBr₂) acts as the bromine source and catalyst for the decomposition of the diazonium salt intermediate.

Step-by-Step Methodology:

-

Preparation of the Free Base: Suspend 4-Bromo-2,3-dimethylaniline hydrobromide (1 equivalent) in diethyl ether (Et₂O). Add an aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromide salt and liberate the free aniline. Stir the biphasic mixture, then separate the organic layer and evaporate the solvent to yield the free base. This step is crucial as the diazotization reaction proceeds efficiently on the neutral amine.

-

Diazotization and Bromination: Dissolve the free base in acetonitrile (MeCN). In a separate flask, prepare a solution of CuBr₂ (1 eq.) and tBuONO (1.1 eq.) in MeCN.

-

Reaction Execution: Add the aniline solution to the CuBr₂/tBuONO mixture. Stir the reaction at room temperature for 16 hours, then heat to 82 °C for 4 hours to ensure complete reaction. The initial room temperature phase allows for the controlled formation of the diazonium salt, while the subsequent heating drives the substitution reaction to completion.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (AcOEt) and wash it sequentially with brine. Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to afford the crude product.

-

Validation: The final product, this compound, is obtained as a solid.[5] Its identity and purity should be confirmed using the analytical methods described in Section 3. The expected yield for this procedure is approximately 85%.[5]

Section 3: Analytical Characterization Workflow

A self-validating protocol for compound verification is essential for scientific integrity. The following workflow ensures the unambiguous identification and purity assessment of synthesized this compound. The molecular weight is a key parameter confirmed by mass spectrometry.

Caption: Workflow for the Analytical Characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule, confirming the substitution pattern.[6]

-

Mass Spectrometry (MS): Crucial for determining the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic cluster (M, M+2, M+4 peaks) with a specific intensity ratio, providing definitive confirmation of a dibrominated compound.[6]

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the final compound.[6][7]

Section 4: Applications in Medicinal Chemistry and Materials Science

Halogenated aromatic compounds are foundational building blocks in modern chemistry. This compound serves as a versatile intermediate for constructing more complex molecular architectures.

-

Pharmaceutical Intermediates: Its structure is valuable in medicinal chemistry for synthesizing drug candidates. The bromine atoms act as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical moieties to explore structure-activity relationships.[5][8] While specific applications of this exact isomer are not widely published, related dibromobenzene derivatives are crucial in creating active pharmaceutical ingredients (APIs).[8]

-

Materials Science: This compound can be used in the synthesis of advanced polymers and specialty materials.[9] The dibromo functionality allows it to be used as a monomer or cross-linking agent to create materials with specific thermal or mechanical properties. For example, related isomers are used to prepare terphenyls and other conjugated systems for applications in organic electronics.[10]

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: this compound is classified as harmful. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[11] A dust mask is recommended when handling the solid powder.[12]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

Section 6: Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its molecular weight and the reactive handles provided by its bromine substituents. A comprehensive understanding of its physicochemical properties, coupled with robust synthesis and analytical validation protocols, enables researchers and drug development professionals to effectively incorporate it into their synthetic programs. Proper safety and handling are essential to ensure its responsible use in the laboratory.

References

- This compound | CAS#:75024-22-5 | Chemsrc. (n.d.).

- This compound | C8H8Br2 | CID 12100427 - PubChem. (n.d.).

- 2,3-Dibromo-1,4-dimethylbenzene | C8H8Br2 | CID 22638483 - PubChem. (n.d.).

- Understanding 1,4-Dibromo-2-nitrobenzene: Applications in Synthesis and Industry. (n.d.).

- This compound -1g - The Antirrhinum. (n.d.).

- This compound | Polysil. (n.d.).

- SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).

- 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4).

- 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State - MDPI. (n.d.).

Sources

- 1. This compound | 75024-22-5 [sigmaaldrich.com]

- 2. This compound | CAS#:75024-22-5 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 75024-22-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 75024-22-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound -1g | The Antirrhinum [antirrhinum.net]

- 8. nbinno.com [nbinno.com]

- 9. This compound | Polysil [polycil.co.uk]

- 10. 1,4-Dibromo-2,5-dimethylbenzene 98 1074-24-4 [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 1,4-Dibromo-2,5-dimethylbenzene 98 1074-24-4 [sigmaaldrich.com]

1,4-Dibromo-2,3-dimethylbenzene structure

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 1,4-Dibromo-2,3-dimethylbenzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 75024-22-5), a key aromatic building block in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its structural characterization through theoretical spectroscopic analysis. Furthermore, we examine its reactivity, focusing on its significant potential as a substrate in palladium-catalyzed cross-coupling reactions. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is a symmetrically substituted aromatic compound. The benzene ring is substituted with two bromine atoms at the para positions (1 and 4) and two adjacent (ortho) methyl groups at positions 2 and 3. This specific arrangement of substituents dictates its chemical reactivity and physical properties. Due to the molecule's C2v symmetry, certain pairs of atoms are chemically equivalent, which simplifies its spectroscopic signatures.

The core structural and physical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 75024-22-5 | |

| Molecular Formula | C₈H₈Br₂ | |

| Molecular Weight | 263.96 g/mol | |

| Physical Form | White to Yellow Solid | [1] |

| Melting Point | 42-46 °C | |

| Boiling Point | 118-121 °C (at 15 mmHg) | |

| Density | ~1.71 g/cm³ | [2] |

| InChI Key | IVJJDBCZDJFMNZ-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound is reliably achieved via a modified Sandmeyer-type reaction, starting from 4-bromo-2,3-dimethylaniline. This method offers a high-yield pathway to the desired product.

Causality of Experimental Design

The chosen synthetic route leverages the transformation of an aromatic amine into a diazonium salt, which is subsequently displaced by a bromine atom.

-

Starting Material: 4-bromo-2,3-dimethylaniline is an ideal precursor as it already contains three of the four desired substituents in the correct orientation.

-

Diazotization: Tert-butyl nitrite (tBuONO) is used as the diazotizing agent. It serves as a convenient and efficient source of the nitrosonium ion (NO⁺) in an organic solvent (acetonitrile), which is necessary to convert the primary amine (-NH₂) into the diazonium salt (-N₂⁺).

-

Bromination: Copper(II) bromide (CuBr₂) acts as the source of the bromide nucleophile that displaces the dinitrogen gas from the diazonium intermediate. This is a classic Sandmeyer-type transformation, known for its efficiency in installing halogens onto an aromatic ring.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis.[1]

-

Preparation of the Free Base: a. Suspend 4-bromo-2,3-dimethylaniline hydrobromide (8.69 g, 43.5 mmol) in diethyl ether (Et₂O, 20 mL). b. Add a solution of sodium carbonate (Na₂CO₃, 5 g, 50 mmol) in water (H₂O, 5 mL). c. Stir the biphasic mixture vigorously until the starting material is consumed. d. Filter the mixture and evaporate the ether from the organic phase to yield the free base, 4-bromo-2,3-dimethylaniline.

-

Diazotization and Bromination: a. In a separate flask, prepare a solution of copper(II) bromide (CuBr₂, 9.71 g, 43.5 mmol) and tert-butyl nitrite (tBuONO, 5.68 mL, 47.8 mmol) in acetonitrile (MeCN, 200 mL). b. Dissolve the free base from step 1 in acetonitrile (100 mL). c. Add the amine solution to the CuBr₂/tBuONO solution. d. Stir the reaction mixture at room temperature for 16 hours, followed by heating at 82 °C for 4 hours.

-

Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (AcOEt, 200 mL). c. Wash the organic layer sequentially with brine (2 x 100 mL). d. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to afford the target product, this compound, typically in high yield (~85%).[1]

Spectroscopic and Structural Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

-

Aromatic Protons (H-5, H-6): The two protons on the aromatic ring are chemically equivalent. They are expected to appear as a single peak (singlet). The electron-withdrawing effect of the adjacent bromine atoms would shift this signal downfield to approximately δ 7.20-7.40 ppm .

-

Methyl Protons (2-CH₃, 3-CH₃): The two methyl groups are also chemically equivalent. They should produce a sharp singlet corresponding to six protons. This signal would appear in the typical alkyl-aromatic region, estimated at δ 2.30-2.50 ppm .

¹³C NMR Spectroscopy (Predicted)

Due to symmetry, the eight carbon atoms will give rise to only four distinct signals in the ¹³C NMR spectrum.

-

Methyl Carbons (C-2', C-3'): A single signal for the two equivalent methyl groups is expected in the aliphatic region, around δ 20-23 ppm .[5]

-

Bromo-substituted Carbons (C-1, C-4): The two carbons directly attached to bromine atoms will be deshielded and appear as a single peak around δ 120-125 ppm .

-

Methyl-substituted Carbons (C-2, C-3): The two carbons bearing methyl groups are expected to resonate further downfield due to substitution, likely in the δ 135-140 ppm range.[5]

-

Proton-bearing Carbons (C-5, C-6): The two carbons attached to hydrogen atoms will appear as a single signal, typically around δ 130-133 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for its functional groups.

-

Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region.

-

Aliphatic C-H Stretch: A stronger set of bands will appear just below 3000 cm⁻¹, in the 2850-2975 cm⁻¹ range, corresponding to the methyl groups.

-

Aromatic C=C Stretch: One or two medium-intensity peaks are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹ , is indicative of the carbon-bromine bond.[6]

Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) Mass Spectrometry would reveal key structural information.

-

Molecular Ion (M⁺): The most telling feature would be the molecular ion cluster. Due to the two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the M⁺ peak will appear as a triplet of peaks at m/z 262, 264, and 266 with a characteristic intensity ratio of approximately 1:2:1 .[7]

-

Key Fragments:

-

[M-Br]⁺: Loss of a single bromine atom would result in a prominent fragment ion cluster around m/z 183 and 185 (ratio ~1:1).

-

[M-CH₃]⁺: Loss of a methyl group (15 Da) would produce a fragment ion cluster at m/z 247, 249, and 251 (ratio ~1:2:1).[8]

-

Crystal Structure

Specific crystallographic data for this compound is not currently available in open-access databases. However, based on studies of similar dibrominated aromatic compounds, its solid-state packing would be governed by a combination of weak intermolecular forces. These likely include C–H···Br hydrogen bonds and potentially Br···Br halogen interactions or C–Br···π(arene) interactions, which are known to play significant roles in the crystal lattices of related molecules.[9][10]

Reactivity and Synthetic Applications

This compound is a valuable intermediate for constructing more complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions. The two bromine atoms serve as versatile handles for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (like a boronic acid) with an organohalide.[11] this compound is an excellent substrate for this reaction.

-

Mechanism Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]

-

Synthetic Utility: By employing one or two equivalents of a boronic acid, chemists can achieve selective mono- or di-arylation, leading to the synthesis of complex biaryl and terphenyl structures. The slightly different electronic environments of the two bromine atoms (due to the adjacent methyl groups) could potentially be exploited for regioselective couplings under carefully controlled conditions.[13]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[14]

-

Mechanism Insight: This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst.[15] The palladium catalyst undergoes a cycle similar to the Suzuki reaction. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, facilitating the coupling.

-

Synthetic Utility: this compound can be coupled with various terminal alkynes to produce mono- or di-alkynylated products. These products are valuable precursors for conjugated polymers, organic electronics, and complex pharmaceutical intermediates. Site-selectivity can often be achieved in similar systems, favoring reaction at the sterically less hindered or more electronically activated position.[16]

Caption: Interlocking catalytic cycles of the Sonogashira cross-coupling reaction.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as harmful and an irritant.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (fume hood).

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a structurally well-defined and synthetically valuable aromatic compound. Its symmetrical nature simplifies its characterization, while its two bromine substituents provide dual reaction sites for advanced molecular construction. Its primary utility lies in its role as a scaffold in palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of complex organic molecules. Adherence to established synthesis and safety protocols will allow researchers to fully and safely leverage the synthetic potential of this important chemical intermediate.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- NIST. (n.d.). Benzene, 1,4-dibromo-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 1,4-Dibromo-2,3,5,6-tetramethyl-benzene.

- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.

- IUCr Journals. (n.d.). The Disordered Structures of 1,4-Dibromo-2,5-dlethyl-3,6-dimethylbenzene (BEMB 1) and 1,3-Dibromo.

- Leadbeater, N. E., & Marco, M. (2008). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 12(4), 628-632.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

- Kazi, S. A., Campi, E., & Hearn, M. (2018). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions... [Image]. ResearchGate.

- NIST. (n.d.). Benzene, 2-bromo-1,4-dimethyl-. NIST Chemistry WebBook.

- ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene.

- NIST. (n.d.). Benzene, 1,4-dibromo-. NIST Chemistry WebBook.

- Chemsrc. (n.d.). This compound | CAS#:75024-22-5.

- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4145-4148.

- Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube.

- MDPI. (n.d.). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State.

- University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,4-dimethylbenzene.

- Kuck, D. (1995). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 14(1), 1-57.

- Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene.

- ResearchGate. (n.d.). Crystal structure of 1-bromo-2-(phenylselenyl)benzene.

- PubChem. (n.d.). 2,3-Dibromo-1,4-dimethylbenzene.

- ExamQA. (n.d.). C13 NMR.

Sources

- 1. This compound | 75024-22-5 [chemicalbook.com]

- 2. This compound | CAS#:75024-22-5 | Chemsrc [chemsrc.com]

- 3. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 1H NMR spectrum [chemicalbook.com]

- 4. 1,4-Dibromo-2,5-dimethylbenzene(1074-24-4) 13C NMR spectrum [chemicalbook.com]

- 5. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzene, 1,4-dibromo- [webbook.nist.gov]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. journals.iucr.org [journals.iucr.org]

- 10. mdpi.com [mdpi.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Melting Point of 1,4-Dibromo-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of 1,4-dibromo-2,3-dimethylbenzene (CAS 75024-22-5), a key parameter in its identification, purity assessment, and application in research and development. This document moves beyond a simple statement of the value to explore the underlying principles, experimental best practices, and the influence of molecular structure on this critical physical property.

Introduction: The Significance of a Melting Point

In the realm of organic chemistry and drug development, the melting point is a fundamental and powerful diagnostic tool. It is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of this range is a reliable indicator of purity, with impurities typically causing a depression and broadening of the melting point. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, a well-defined melting point is the first line of defense in ensuring the quality and reliability of subsequent reactions and products.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is essential for its effective use. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 75024-22-5 | [1] |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 42-46 °C | [1] |

| Boiling Point | 118-121 °C at 15 mmHg | [1] |

| Purity (Typical) | 98% | [1] |

The Melting Point of this compound: A Detailed Examination

The reported melting point of this compound is in the range of 42-46 °C [1]. This relatively low melting point, for a dibrominated aromatic compound, is a direct consequence of its molecular structure. The presence of two methyl groups adjacent to each other on the benzene ring influences the crystal packing and intermolecular forces.

The Influence of Isomerism on Melting Point

To fully appreciate the melting point of this compound, it is instructive to compare it with its isomers. The positioning of substituents on the benzene ring has a profound impact on the symmetry of the molecule and, consequently, its ability to pack efficiently in a crystal lattice.

| Isomer | Structure | Melting Point (°C) | Key Structural Difference |

| This compound | 42-46 | Asymmetrical substitution pattern | |

| 1,4-Dibromo-2,5-dimethylbenzene | 72-74 | More symmetrical substitution pattern |

The significantly higher melting point of 1,4-dibromo-2,5-dimethylbenzene (72-74 °C) can be attributed to its greater molecular symmetry[3]. This symmetry allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. In contrast, the less symmetrical structure of this compound results in a less stable crystal lattice and a lower melting point.

Experimental Determination of the Melting Point: A Validated Protocol

The accurate determination of the melting point is a critical laboratory skill. The capillary method is a widely accepted and reliable technique.

Step-by-Step Capillary Melting Point Determination Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. This facilitates uniform heat transfer.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.

-

Compact the sample by gently tapping the tube on a hard surface to achieve a sample height of 2-3 mm.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Position a calibrated thermometer in the apparatus to ensure accurate temperature reading.

-

-

Melting Point Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (in this case, around 25-30 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.

-

Interpreting the Results

-

Sharp Melting Point (e.g., 43-44 °C): Indicates a high degree of purity.

-

Broad Melting Point Range (e.g., 40-45 °C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range and at a lower temperature.

Caption: Experimental workflow for melting point determination.

Synthesis and Purification: Ensuring a Sharp Melting Point

The purity of this compound is paramount for obtaining a sharp and accurate melting point. The compound can be synthesized from 4-bromo-2,3-dimethylaniline hydrobromide[2][4].

Synthesis Outline

A common synthetic route involves the diazotization of 4-bromo-2,3-dimethylaniline followed by a Sandmeyer-type reaction with a bromine source.

Purification is Key

After synthesis, the crude product will likely contain unreacted starting materials and side products. Purification is essential to obtain a sample suitable for accurate melting point determination.

-

Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

-

Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is a highly effective method.

Spectroscopic Characterization of this compound

Conclusion: A Critical Parameter in Chemical Synthesis

The melting point of this compound, officially cited as 42-46 °C, is more than just a physical constant. It is a critical indicator of purity and a key parameter for quality control in its synthesis and use as a chemical intermediate. Understanding the factors that influence this property, such as isomerism, and adhering to rigorous experimental protocols for its determination are essential for any scientist working with this compound. This guide provides the foundational knowledge and practical insights necessary for the confident and accurate handling and application of this compound in a research and development setting.

References

- This compound. (n.d.). PubChem.

- This compound | CAS#:75024-22-5. (2025, September 1). Chemsrc. [Link]

- Spectral Database for Organic Compounds. (n.d.). Wikipedia.

Sources

An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2,3-dimethylbenzene

This guide provides a comprehensive technical overview of the solubility characteristics of 1,4-Dibromo-2,3-dimethylbenzene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of this compound's solubility, offering insights into solvent selection, experimental determination, and safety considerations.

Introduction to this compound

This compound (CAS No. 75024-22-5) is a halogenated aromatic hydrocarbon with the molecular formula C₈H₈Br₂. It presents as a white to yellow solid with a melting point of 42-46°C and a boiling point of 118-121°C at 15 mmHg.[1] Its molecular structure, featuring a benzene ring substituted with two bromine atoms and two methyl groups, renders it a valuable building block in organic synthesis. Notably, it serves as a reagent in the synthesis of vaniprevir and various piperidine derivatives, such as 4-arylpiperidines and cinnamoylpiperidine, which have applications as 5-HT2C agonists and PAR1 antagonists.[2]

Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry, enabling appropriate solvent selection for reactions, purification processes like recrystallization, and extractions.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, a largely nonpolar molecule, its solubility behavior can be predicted by considering its molecular structure.

The benzene ring and the methyl groups are nonpolar, while the carbon-bromine bonds introduce a degree of polarity due to the difference in electronegativity between carbon and bromine. However, the symmetrical arrangement of the two bromine atoms and two methyl groups on the benzene ring results in a molecule with a relatively low overall dipole moment, making it predominantly nonpolar in character.

Therefore, this compound is expected to be more soluble in nonpolar organic solvents, where dispersion forces are the primary mode of intermolecular interaction. Conversely, its solubility in polar solvents, such as water, is anticipated to be very low due to the inability of the nonpolar solute to overcome the strong hydrogen bonding network of the water molecules.

Qualitative Solubility Profile

Based on its chemical structure and general principles of solubility, the following qualitative solubility profile can be expected for this compound:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | "Like dissolves like"; dispersion forces dominate interactions between the nonpolar solute and solvent. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane, Chloroform | Moderate to High | While these solvents have a dipole moment, they can also engage in dispersion forces. The polarity may enhance solubility compared to purely nonpolar solvents. A synthesis procedure for this compound involves dissolving it in acetonitrile and extracting the product with ethyl acetate, indicating good solubility in these solvents.[3] |

| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The strong hydrogen bonding in these solvents makes it energetically unfavorable to create a cavity for the nonpolar solute molecules. For the closely related compound 1,4-dibromobenzene, it is described as being soluble in 70 parts ethanol, suggesting some solubility in alcohols.[4] |

| Acids/Bases (Aqueous) | 5% HCl, 5% NaOH | Insoluble | The compound lacks acidic or basic functional groups that can be protonated or deprotonated to form water-soluble salts. |

Experimental Determination of Solubility

While theoretical principles provide a strong predictive framework, experimental determination is essential for obtaining precise quantitative solubility data. The following is a standardized protocol for determining the solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Protocol for Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to a specific temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of g/100 mL, mg/L, or mol/L.

-

Visual Representation of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

This compound is a chemical that requires careful handling. According to its safety data, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

References

- PubChem. This compound. [Link]

- ChemSrc. This compound | CAS#:75024-22-5. [Link]

- J&K SCIENTIFIC. This compound|CAS: 75024-22-5. [Link]

- MDPI. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...

- Wikipedia. 1,4-Dibromobenzene. [Link]

Sources

Authored by: Dr. Gemini, Senior Application Scientist

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,4-Dibromo-2,3-dimethylbenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of NMR data is critical for structure elucidation, purity assessment, and quality control. This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] We will delve into the theoretical prediction of the spectrum, the practical aspects of data acquisition, and the logic of spectral interpretation, providing a comprehensive resource for scientists in the field.

Molecular Structure and Symmetry Analysis

Before predicting the ¹H NMR spectrum, a critical first step is to analyze the structure and symmetry of this compound.

-

Structure: The molecule consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, and two methyl groups at positions 2 and 3.

-

Symmetry: The molecule possesses a C2 axis of symmetry passing through the center of the C2-C3 and C5-C6 bonds. This symmetry element has profound implications for the ¹H NMR spectrum, as it renders certain protons chemically equivalent.

Due to this symmetry:

-

The two methyl groups at C2 and C3 are chemically equivalent.

-

The two aromatic protons at C5 and C6 are chemically equivalent.

Therefore, we expect to see only two distinct signals in the ¹H NMR spectrum: one for the methyl protons and one for the aromatic protons.

Predicted ¹H NMR Spectrum: A First-Principles Approach

Based on fundamental NMR principles and established substituent effects, we can predict the key features of the ¹H NMR spectrum: chemical shift (δ), integration, and multiplicity.[3]

Signal A: The Methyl Protons (-CH₃)

-

Integration: The two equivalent methyl groups comprise a total of six protons (3 + 3). Therefore, the integral of this signal will correspond to 6H.

-

Chemical Shift (δ): Protons on carbons directly attached to an aromatic ring, known as benzylic protons, typically resonate in the range of 2.0-3.0 ppm.[4] The baseline chemical shift for the methyl protons in p-xylene (1,4-dimethylbenzene) is around 2.3 ppm.[5] The presence of adjacent bromine atoms, which are electronegative and exert a deshielding effect, will likely shift this signal slightly downfield. We can predict a chemical shift in the range of 2.3-2.5 ppm .

-

Multiplicity: The methyl protons are adjacent to a substituted carbon (C2/C3) and the aromatic C-H protons are three bonds away (a meta relationship). Any coupling (⁴J) would be very small and is typically not resolved in a standard ¹H NMR spectrum. Therefore, this signal is expected to appear as a singlet (s) .

Signal B: The Aromatic Protons (Ar-H)

-

Integration: The two equivalent aromatic protons at C5 and C6 mean this signal will integrate to 2H.

-

Chemical Shift (δ): Aromatic protons typically resonate in the 6.5-8.0 ppm region.[4] The benzene signal is at 7.33 ppm.[6] The substituents on the ring will influence the precise chemical shift. The two methyl groups are electron-donating, which would tend to shift the aromatic protons slightly upfield. Conversely, the two bromine atoms are electron-withdrawing (via induction) and deshielding, shifting the protons downfield. The net effect is a complex interplay, but given the para-relationship to one bromine and ortho- to another, a significant downfield shift is expected. We predict this signal to appear in the range of 7.2-7.5 ppm .

-

Multiplicity: The two aromatic protons (H5 and H6) are chemically equivalent due to the molecule's symmetry. Equivalent protons do not split each other's signals.[5] Therefore, this signal is also expected to appear as a singlet (s) .

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| -CH₃ (C2 & C3) | 2.3 - 2.5 | 6H | Singlet (s) |

| Ar-H (C5 & C6) | 7.2 - 7.5 | 2H | Singlet (s) |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality NMR spectrum requires careful sample preparation and parameter optimization. The following protocol outlines a standard procedure for a solid sample like this compound on a modern FT-NMR spectrometer (e.g., 300 or 500 MHz).[7]

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound solid.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5]

-

Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently agitate or vortex until the solid is completely dissolved. A clear, homogeneous solution is essential for good spectral resolution.

-

Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

Spectrometer Setup and Data Acquisition

The following diagram illustrates the generalized workflow for setting up an NMR experiment.

Caption: Generalized workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

-

Pulse Width (pw): A 30-45° flip angle is typically used for standard 1D ¹H experiments to allow for a shorter relaxation delay without saturating the signals.[8]

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for ¹H NMR.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is standard to ensure all signals, including potential impurities, are captured.[7]

Data Processing and Interpretation

Once the Free Induction Decay (FID) is acquired, standard processing steps are applied to generate the final spectrum.

-

Fourier Transform (FT): Converts the time-domain FID signal into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis is calibrated. In CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference. Alternatively, tetramethylsilane (TMS) is used as the 0 ppm standard.[9]

-

Integration: The area under each peak is calculated. The ratio of these integrals corresponds to the ratio of the protons giving rise to the signals (e.g., a 2H:6H ratio, which simplifies to 1:3).

The logical flow from molecular structure to the final, interpreted spectrum is crucial for validation.

Caption: Logical framework for predicting and interpreting the ¹H NMR spectrum.

Applications in Drug Development and Research

This compound serves as a versatile building block in organic synthesis.[1] Its derivatives are explored for potential biological activities.[2] For drug development professionals, confirming the structure and purity of such an intermediate via ¹H NMR is a non-negotiable step in the synthetic workflow. An unambiguous spectrum, matching the predicted pattern of two singlets with a 3:1 integration ratio, provides:

-

Structural Confirmation: Validates that the desired isomer has been synthesized.

-

Purity Assessment: The absence of extraneous peaks indicates high purity. The presence and integration of impurity signals can be used for quantitative purity analysis.[10]

-

Reaction Monitoring: ¹H NMR can be used to monitor the progress of reactions where this compound is either a reactant or a product.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be elegantly simple, exhibiting two singlets corresponding to the six methyl protons and two aromatic protons. This simplicity is a direct consequence of the molecule's C2 symmetry. This guide has provided a comprehensive framework for understanding this spectrum, from theoretical prediction and experimental acquisition to its practical application in a research and development setting. By grounding spectral interpretation in the fundamental principles of molecular structure and symmetry, scientists can confidently utilize NMR spectroscopy for the rigorous characterization of chemical entities.

References

- Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts.

- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.

- Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chem LibreTexts. (2022). 5.4: The 1H-NMR experiment.

- Michigan State University Department of Chemistry. (2017). Basic Practical NMR Concepts.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Chem LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- University of Oxford. (n.d.). Chapter 32: Determination of stereochemistry by spectroscopic methods.

- PubChem. (n.d.). This compound.

- Chemsrc. (2023). This compound.

- Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum.

Sources

- 1. This compound | 75024-22-5 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. sites.bu.edu [sites.bu.edu]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1,4-Dibromo-2,3-dimethylbenzene

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-dibromo-2,3-dimethylbenzene. In the absence of a publicly available experimental spectrum, this document focuses on the theoretical prediction of the ¹³C NMR chemical shifts based on established substituent effects. Furthermore, it outlines a detailed, field-proven protocol for the acquisition and processing of a high-quality ¹³C NMR spectrum for this and similar polysubstituted benzene derivatives. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. ¹³C NMR, in particular, offers a direct window into the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.

For substituted aromatic compounds like this compound, ¹³C NMR spectroscopy is crucial for confirming the substitution pattern on the benzene ring. The symmetry of the molecule, or lack thereof, is readily apparent from the number of signals in the spectrum. The chemical shifts of the aromatic carbons are influenced by the electronic effects (both inductive and resonance) of the substituents.

This guide will first delve into the theoretical prediction of the ¹³C NMR spectrum of this compound, leveraging the principle of substituent chemical shift (SCS) additivity. Subsequently, a robust experimental protocol for obtaining an actual spectrum is provided, ensuring data integrity and reproducibility.

Predicted ¹³C NMR Spectrum of this compound

Analysis of Molecular Symmetry

The structure of this compound possesses a C₂ axis of symmetry that bisects the C2-C3 and C5-C6 bonds. This symmetry element renders certain carbon atoms chemically equivalent. Consequently, the molecule is expected to exhibit fewer than the eight total carbon signals.

Specifically, the following equivalences are predicted:

-

C1 is equivalent to C4.

-

C2 is equivalent to C3.

-

C5 is equivalent to C6.

-

The two methyl carbons (C7 and C8) are equivalent.

Therefore, a total of four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum of this compound.

Estimation of Chemical Shifts using Substituent Chemical Shift (SCS) Data

The chemical shifts of the aromatic carbons can be estimated by starting with the chemical shift of benzene (128.5 ppm) and adding the incremental shifts for each substituent at the ipso, ortho, meta, and para positions.

The predicted chemical shifts are calculated as follows:

δ(C) = 128.5 ppm + Σ(SCS)

Where SCS values for bromine and methyl groups are empirically derived constants.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Substituent Effects | Predicted Chemical Shift (δ, ppm) |

| C1 / C4 (C-Br) | ipso-Br, ortho-CH₃, meta-CH₃, para-Br | ~125 |

| C2 / C3 (C-CH₃) | ipso-CH₃, ortho-Br, ortho-CH₃, meta-Br | ~138 |

| C5 / C6 (C-H) | ortho-Br, meta-CH₃, meta-CH₃, para-Br | ~130 |

| C7 / C8 (-CH₃) | - | ~20 |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

The rationale behind these predictions lies in the electronic nature of the substituents. Bromine is an electronegative atom that exerts a deshielding inductive effect, but also a shielding resonance effect due to its lone pairs. Methyl groups are weakly electron-donating, causing a slight shielding effect. The interplay of these effects determines the final chemical shift of each carbon atom.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section details a standardized operating procedure for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[1] A higher concentration is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Experiment: zgpg30 (or a similar pulse program for proton-decoupled ¹³C NMR with a 30° pulse angle)

-

Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.[3]

-

Acquisition Time (AQ): ~1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds. This allows for adequate relaxation of the carbon nuclei between scans.

-

Number of Scans (NS): 1024 (or more, as needed to achieve an adequate signal-to-noise ratio). Quaternary carbons and carbons with long relaxation times may require more scans to be clearly visible.

-

Spectral Width (SW): 0 - 220 ppm. This range covers the vast majority of carbon chemical shifts.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted ¹³C NMR chemical shift assignments.

Caption: Molecular structure of this compound with predicted ¹³C NMR assignments.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the ¹³C NMR spectroscopy of this compound. By analyzing the molecular symmetry and applying the principles of substituent chemical shifts, a predicted spectrum with four distinct signals has been proposed. Furthermore, a comprehensive, step-by-step protocol for the experimental acquisition and processing of the ¹³C NMR data has been outlined to ensure high-quality, reproducible results. This guide serves as a valuable resource for chemists and researchers, enabling them to confidently predict, acquire, and interpret the ¹³C NMR spectra of polysubstituted aromatic compounds.

References

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.

- Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1H and 13C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity (pp. 161-206). Wiley-VCH.

Sources

An In-Depth Technical Guide to the Infrared Spectrum of 1,4-Dibromo-2,3-dimethylbenzene

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,4-Dibromo-2,3-dimethylbenzene (CAS 75024-22-5). Designed for researchers, analytical chemists, and professionals in drug development, this document elucidates the correlation between the molecule's vibrational modes and its characteristic absorption bands. We will delve into a predictive analysis of the spectrum, from the high-frequency C-H stretching vibrations to the complex fingerprint region, providing the causal reasoning behind spectral features. This guide also includes a validated experimental protocol for acquiring a high-quality spectrum and a summary of key diagnostic peaks essential for the structural verification and quality control of this important chemical intermediate.[1]

Molecular Structure and Predicted Vibrational Fundamentals

This compound is a tetrasubstituted aromatic compound. Its structure, featuring a benzene ring with two bromine atoms and two methyl groups, gives rise to a unique and information-rich infrared spectrum. Understanding the constituent functional groups is the first step in interpreting its spectral signature.

The key structural components dictating the IR spectrum are:

-

Aromatic Ring: The C₆H₂ core exhibits characteristic C-H and C=C stretching and bending vibrations.

-

Alkyl Substituents: The two methyl (-CH₃) groups introduce aliphatic C-H stretching and bending modes.

-

Halogen Substituents: The two bromine atoms give rise to low-frequency C-Br stretching vibrations.

-

Substitution Pattern: The 1,2,3,4-substitution pattern on the benzene ring, leaving two adjacent hydrogens, produces a highly diagnostic C-H out-of-plane bending band.

Below is a diagram illustrating the molecule's structure and the primary bonds responsible for its IR spectrum.

Caption: Molecular structure and key vibrational groups.

Predictive Analysis of the Infrared Spectrum

The infrared spectrum can be logically divided into several key regions, each providing specific structural information. Our analysis begins at the highest wavenumbers and proceeds to the low-frequency fingerprint region.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is invaluable for distinguishing between sp²- and sp³-hybridized carbon-hydrogen bonds.

-

Aromatic C-H Stretching (ν C-H): The C-H bonds on the benzene ring are attached to sp²-hybridized carbons, which are more electronegative and form stronger, stiffer bonds than their sp³ counterparts. Consequently, these vibrations absorb at higher frequencies. Expect one or more sharp, medium-to-weak intensity peaks just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[2][3][4] The presence of absorption in this specific window is a strong indicator of an aromatic or vinylic structure.[5]

-

Alkyl C-H Stretching (ν C-H): The C-H bonds within the two methyl groups involve sp³-hybridized carbons. These absorptions reliably appear just below 3000 cm⁻¹. Expect strong, sharp peaks in the 2975-2850 cm⁻¹ range, corresponding to both the asymmetric and symmetric stretching modes of the -CH₃ groups.[6][7]

The Overtone and Combination Band Region (2000-1650 cm⁻¹)

Aromatic compounds display a characteristic series of weak absorptions in this region, often referred to as "benzene fingers".[8] These bands arise from overtones or combinations of the fundamental C-H out-of-plane bending vibrations.[9][10] While these peaks are inherently weak (10-100 times less intense than fundamental bands), their pattern is highly diagnostic of the ring's substitution pattern.[2][10] For this compound, a specific, albeit low-intensity, pattern is expected here, which can be useful for distinguishing it from other isomers.

The Double Bond and Aromatic Ring Stretching Region (1650-1400 cm⁻¹)

This region is dominated by vibrations of the carbon-carbon double bonds within the aromatic ring.

-

Aromatic C=C Stretching (ν C=C): The concerted stretching and contracting of the bonds within the benzene ring are not isolated vibrations, leading to several distinct absorption bands. For substituted benzenes, expect sharp, medium-intensity peaks typically appearing in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2][11] The presence of substituents can slightly shift these values and affect their intensities.

-

Alkyl C-H Bending (δ C-H): The bending vibrations (deformations) of the methyl groups also appear in this region. Look for a medium-intensity peak around 1470-1450 cm⁻¹ corresponding to the asymmetric C-H bend, and a slightly weaker one near 1380 cm⁻¹ for the symmetric ("umbrella") mode.[5]

The Fingerprint Region (<1400 cm⁻¹)

This region is often complex, containing a multitude of overlapping peaks from various bending and stretching vibrations.[11][12] However, it contains some of the most diagnostic peaks for the complete identification of this compound.

-

Aromatic C-H Out-of-Plane Bending (γ C-H): This is arguably the most informative vibration for determining the substitution pattern on a benzene ring.[3] The pattern of substitution dictates the number of adjacent hydrogen atoms on the ring, which in turn governs the position of this strong absorption. In this compound, there are two adjacent hydrogens. This arrangement typically gives rise to a strong, sharp absorption band in the 860-800 cm⁻¹ range.[13][14] This peak provides powerful evidence for this specific substitution pattern.

-

C-Br Stretching (ν C-Br): Due to the high mass of the bromine atom, the C-Br bond stretching vibration has a low frequency and appears deep in the fingerprint region. Expect a medium-to-strong intensity band in the 690-515 cm⁻¹ range.[5][11][15] The presence of two C-Br bonds may result in more than one peak or a broadened absorption in this area.

Tabulated Summary of Expected Absorptions

The following table summarizes the predicted key vibrational modes, their expected frequencies, and intensities for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Bond Type | Expected Intensity |

| 3100 - 3030 | C-H Stretch | Aromatic (sp²) | Weak to Medium |

| 2975 - 2850 | C-H Stretch (Asymmetric & Symmetric) | Alkyl (sp³) | Strong |

| 2000 - 1650 | Overtone / Combination Bands | Aromatic Ring | Weak |

| 1600 - 1585 | C=C Ring Stretch | Aromatic | Medium |

| 1500 - 1400 | C=C Ring Stretch | Aromatic | Medium to Strong |

| 1470 - 1450 | C-H Asymmetric Bend | Alkyl (-CH₃) | Medium |

| ~1380 | C-H Symmetric Bend | Alkyl (-CH₃) | Medium to Weak |

| 860 - 800 | C-H Out-of-Plane Bend | Aromatic | Strong |

| 690 - 515 | C-Br Stretch | Aryl Halide | Medium to Strong |

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a reliable and reproducible spectrum, a validated experimental protocol is essential. The following describes the standard procedure using the Potassium Bromide (KBr) pellet technique, which is ideal for solid samples.

Rationale

The KBr pellet method involves dispersing the solid analyte in a dry, IR-transparent matrix (KBr). When pressed under high pressure, the mixture forms a transparent disc, allowing for analysis via transmission FTIR. The primary causality for success is the complete removal of moisture, as water exhibits a very strong, broad O-H absorption that can obscure large portions of the spectrum.[12]

Step-by-Step Methodology

-

Sample Preparation:

-

Gently grind ~1-2 mg of this compound into a fine powder using a clean, dry agate mortar and pestle.

-

Add ~100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

-

Expert Insight: The ratio of sample to KBr is critical. Too much sample will lead to total absorption (flat-topped peaks), while too little will result in a noisy spectrum with weak signals.

-

Thoroughly mix and grind the two components together for 2-3 minutes until a homogenous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the powder mixture into the collar of a KBr pellet press.

-

Ensure the powder is evenly distributed to prevent fracturing of the final pellet.

-

Place the anvil into the collar and assemble the press.

-

Connect the press to a vacuum pump and evacuate for 2-5 minutes to remove trapped air and residual moisture. This step is crucial for pellet transparency.

-

While under vacuum, apply pressure (typically 7-10 tons) for 2-3 minutes.

-

Carefully release the pressure, then the vacuum, and disassemble the press to retrieve the transparent or translucent KBr pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to ratio out atmospheric H₂O and CO₂ absorptions.

-

Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the resulting spectrum to identify peak positions (wavenumbers) and relative intensities.

-

Compare the experimental spectrum to the predicted absorptions outlined in Section 3.0 to confirm the identity and purity of the compound.

-

Caption: Experimental workflow for KBr pellet FTIR analysis.

Conclusion

The infrared spectrum of this compound provides a rich set of data for its unambiguous identification. The key diagnostic features are the simultaneous presence of aromatic C-H stretches (>3000 cm⁻¹) and strong alkyl C-H stretches (<3000 cm⁻¹), characteristic aromatic C=C ring absorptions near 1600 and 1500 cm⁻¹, a strong C-H out-of-plane bending band between 860-800 cm⁻¹ indicative of the two adjacent ring hydrogens, and a C-Br stretch in the low-frequency region (690-515 cm⁻¹). By leveraging this spectral fingerprint, researchers can confidently verify the structure and assess the purity of this compound, ensuring the integrity of subsequent synthetic or developmental processes.

References

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- University of California, Davis. (n.d.). IR Absorption Table.

- UCLA, Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Aromatic overtones.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.

- Elixir International Journal. (n.d.). The features of IR spectrum.

- LibreTexts Chemistry. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups.

- Chemistry Stack Exchange. (2017, March 27). Aromatic Overtones.

- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides.

- Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds.

- Spectroscopy Online. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands.

- University of Calgary, Department of Chemistry. (n.d.). IR Chart.

- Eötvös Loránd University. (n.d.). 5.3.2 Benzene and its derivatives.

- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,4-dibromo-. In NIST Chemistry WebBook.

- University of California, Santa Cruz. (n.d.). IR Tables.

- National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectrum of Benzene, 1,4-dibromo-. In NIST Chemistry WebBook.

- The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.

- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,4-dibromo-2,5-dimethyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,4-dibromo-2,5-dimethyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Benzene, 1,4-dibromo-2,5-dimethyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 2-bromo-1,4-dimethyl-. In NIST Chemistry WebBook.

- LibreTexts Chemistry. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds.

- Elixir International Journal. (n.d.). Vibrational Spectra of Nitrofurazone.

- Oklahoma Academy of Science. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives.

- National Center for Biotechnology Information. (n.d.). Benzene, 1-bromo-2,4-dimethyl-. In PubChem.

- LibreTexts Chemistry. (2024, July 30). 12.9: Infrared Spectra of Some Common Functional Groups.

- Roxi Hulet. (2021, March 3). 38a: Spectroscopy of benzene derivatives [Video]. YouTube.

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.

- Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

- Chegg. (2019, February 26). Question: Below is a table with additional frequencies for various patters of substitutions in benzene rings.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dimethylbenzene.

- Chemsrc. (2025, September 1). This compound.

- Otterbein University. (n.d.). Vibrational Modes of Benzene.

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.

- National Center for Biotechnology Information. (n.d.). 1,4-Dibromo-2,3-dimethylbutane. In PubChem.

Sources

- 1. This compound | 75024-22-5 [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Illustrated Glossary of Organic Chemistry - Aromatic overtones [chem.ucla.edu]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry of 1,4-Dibromo-2,3-dimethylbenzene

Introduction

1,4-Dibromo-2,3-dimethylbenzene is a halogenated aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research.[1] The precise characterization of this and related compounds is critical for ensuring the quality and integrity of these synthetic pathways. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the structural elucidation and identification of such semi-volatile organic compounds.[2][3]

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to be dominated by features arising from the presence of two bromine atoms and two methyl groups on the benzene ring. The most common ionization technique for this type of analysis is Electron Ionization (EI), which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation.

The Molecular Ion Cluster: A Telltale Isotopic Signature